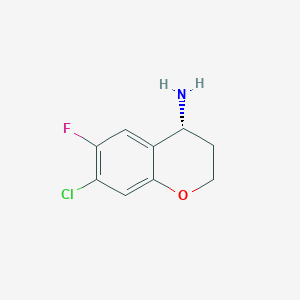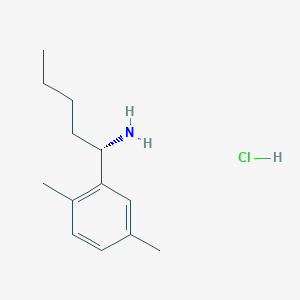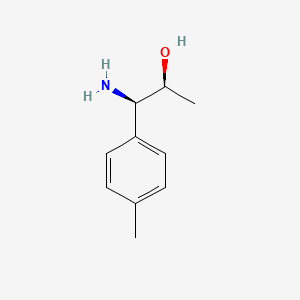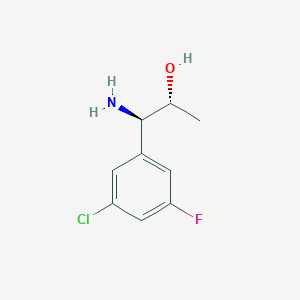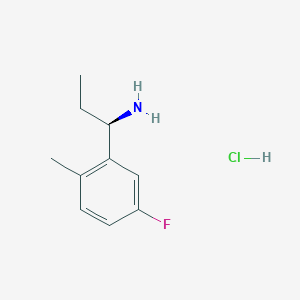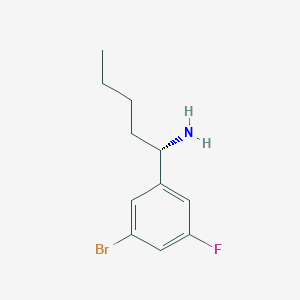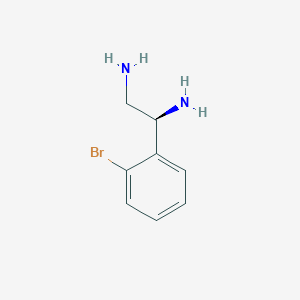
(1S)-1-(2-Bromophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Bromophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine typically involves the following steps:
Bromination of Phenyl Ethane: The starting material, phenyl ethane, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromophenyl ethane.
Amination: The 2-bromophenyl ethane is then subjected to amination using ammonia (NH3) or an amine source under suitable conditions to introduce the ethane-1,2-diamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(2-Bromophenyl)ethane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced derivatives of the compound
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1S)-1-(2-Bromophenyl)ethane-1,2-diamine serves as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions to facilitate various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions due to its unique structure.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may influence various biochemical pathways, resulting in its observed effects.
Comparison with Similar Compounds
(1S)-1-(2-Chlorophenyl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine: Contains a fluorine atom in place of bromine.
(1S)-1-(2-Iodophenyl)ethane-1,2-diamine: Features an iodine atom instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in (1S)-1-(2-Bromophenyl)ethane-1,2-diamine imparts unique reactivity and properties compared to its halogenated analogs.
Reactivity: The compound’s reactivity in substitution and other chemical reactions may differ due to the specific electronic and steric effects of the bromine atom.
Properties
CAS No. |
113974-26-8 |
|---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1S)-1-(2-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
InChI Key |
PAMGDOWWTHYUTI-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole](/img/structure/B13045940.png)
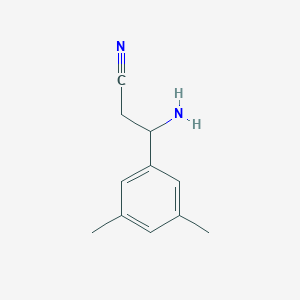
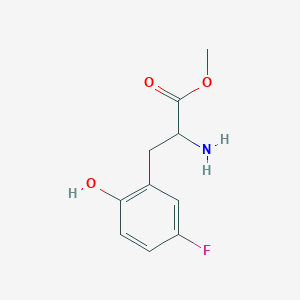
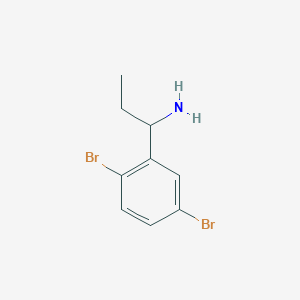
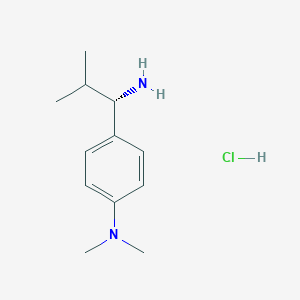
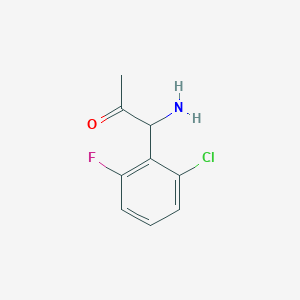
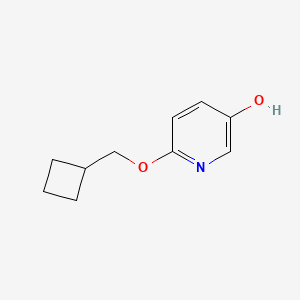
![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)
